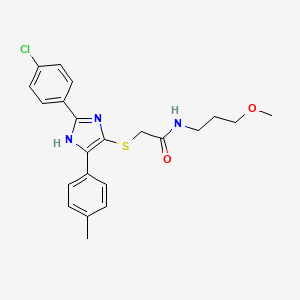
4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acid pinacol esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They are usually bench stable, easy to purify, and often commercially available .
Synthesis Analysis
Protodeboronation of pinacol boronic esters has been reported using a radical approach . This process is part of a sequence that allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The structure of boronic acid pinacol esters generally includes a boron atom bonded to two oxygen atoms and an organic group .Chemical Reactions Analysis
Boronic acid pinacol esters are used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . They are also used in protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acid pinacol esters vary depending on the specific compound .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester, also known as N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine:
Drug Delivery Systems
This compound has been utilized in the development of reactive oxygen species (ROS)-responsive drug delivery systems. By modifying hyaluronic acid with phenylboronic acid pinacol ester, researchers have created nanoparticles that can effectively deliver drugs like curcumin to target sites, such as inflamed periodontal tissues. This approach enhances the therapeutic efficacy by ensuring the drug is released in response to specific biological triggers .
Stereospecific Transformations in Organic Synthesis
Boronic acid pinacol esters, including this compound, are valuable in stereospecific transformations. They are used to create highly enantioenriched molecules through various reactions, such as hydroboration and subsequent oxidation. These transformations are crucial in the synthesis of complex organic molecules with high stereochemical purity, which is essential for the development of pharmaceuticals and other fine chemicals .
Catalysis in Chemical Reactions
This compound serves as a catalyst in various chemical reactions, particularly in cross-coupling reactions like Suzuki-Miyaura coupling. These reactions are fundamental in forming carbon-carbon bonds, which are pivotal in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials science applications .
Bioconjugation Techniques
In bioconjugation, boronic acid derivatives are used to attach biomolecules to surfaces or other molecules. This compound can be employed to link proteins, peptides, or other biomolecules to various substrates, facilitating the development of biosensors, diagnostic tools, and targeted drug delivery systems .
Development of Fluorescent Probes
Boronic acid pinacol esters are used in the design of fluorescent probes for detecting sugars and other biomolecules. These probes are valuable in biological research for monitoring cellular processes, diagnosing diseases, and studying metabolic pathways. The specific binding properties of boronic acids to diols make them ideal for these applications .
Synthesis of DYRK1A Inhibitors
This compound is involved in the synthesis of inhibitors for dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), an enzyme implicated in various neurological disorders. By inhibiting DYRK1A, these compounds have potential therapeutic applications in treating diseases such as Down syndrome and Alzheimer’s disease .
Material Science Applications
In material science, boronic acid pinacol esters are used to modify polymers and other materials to enhance their properties. This includes improving the mechanical strength, thermal stability, and chemical resistance of materials, which are important for various industrial applications .
Development of Antimicrobial Agents
Research has shown that boronic acid derivatives can be used to develop new antimicrobial agents. These compounds can inhibit the growth of bacteria and fungi, making them potential candidates for treating infections and developing new antimicrobial coatings for medical devices .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BFNO2/c1-18(2)19(3,4)24-20(23-18)15-11-10-14(17(21)12-15)13-22-16-8-6-5-7-9-16/h10-12,16,22H,5-9,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGHDIDJUWRZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC3CCCCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(9R,10R)-8,8-dimethyl-9-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbutanoate](/img/structure/B2626130.png)
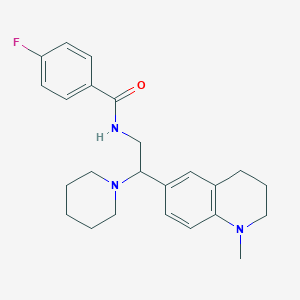
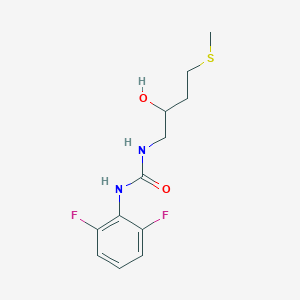
![Ethyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2626133.png)
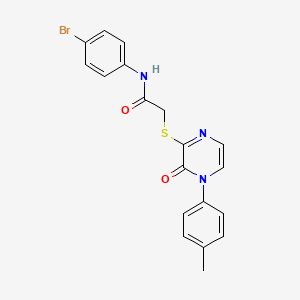
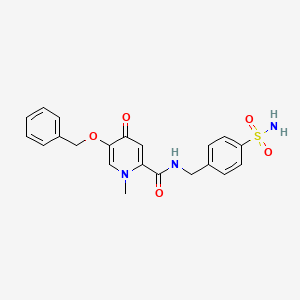


methanone](/img/structure/B2626145.png)
![1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one](/img/structure/B2626146.png)
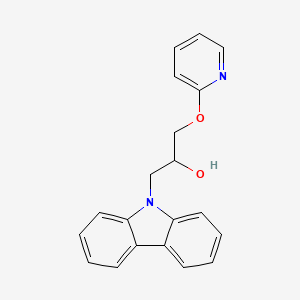
![(10-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) 2-methylbut-2-enoate](/img/structure/B2626148.png)
![N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2626150.png)
